What are the physicochemical properties of Poloxamer 188 for research?
What are the physicochemical properties of Poloxamer 188 for research?
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Poloxamer 188 (P188), also known commercially as Pluronic® F68 or Kolliphor® P 188, is a non-ionic, amphiphilic triblock copolymer widely utilized in the pharmaceutical and biotechnology industries.[1][2] Its unique properties make it a versatile excipient in applications ranging from drug delivery and formulation to bioprocessing and cell therapy.[3][4] This guide provides a detailed overview of the core physicochemical properties of Poloxamer 188, complete with quantitative data, experimental methodologies, and visual workflows to support its application in a research setting.
Molecular Structure and Core Properties
Poloxamer 188 consists of a central hydrophobic block of polyoxypropylene (PPO) flanked by two hydrophilic blocks of polyoxyethylene (PEO).[1][4][5] This PEO-PPO-PEO structure imparts an amphiphilic nature, allowing it to act as a surfactant.[1][4] According to pharmacopeia monographs, the PEO blocks average around 80 units each, while the central PPO block averages about 27 units.[5] This composition results in a molecule with a high Hydrophile-Lipophile Balance (HLB), making it an effective stabilizer and emulsifier.[1][6]
The primary function of Poloxamer 188 in research is often linked to its surface-active properties. It is used to stabilize proteins against interfacial and mechanical stresses, prevent cellular damage from shear stress in bioreactors, and enhance the solubility of poorly water-soluble drug compounds.[5][7][8][9]
Quantitative Physicochemical Data
The following tables summarize the key quantitative properties of Poloxamer 188, compiled from various sources. It is important to note that due to its polymeric nature, Poloxamer 188 exists as a mixture of molecules with varying chain lengths, leading to a distribution of molecular weights and properties that can exhibit lot-to-lot variability.[5][10]
Table 1: Molecular and Structural Properties
| Property | Value | References |
| Average Molecular Weight ( g/mol ) | 7,680 - 9,510 | [5][11][12] |
| Calculated Molecular Weight (Daltons) | ~8,400 | [1][13] |
| Polyoxyethylene (PEO) Units (average) | ~80 | [5] |
| Polyoxypropylene (PPO) Units (average) | ~27 | [5] |
| Weight Percent Oxyethylene (%) | 79.9 - 83.7 | [5][12] |
| Hydrophile-Lipophile Balance (HLB) | >24 (typically ~29) | [1][6][11][14] |
Table 2: Thermal and Solution Properties
| Property | Value | Conditions | References |
| Physical Form | Solid (flakes) | Ambient | [11] |
| Melting Point | ~52 °C | - | [12][15] |
| Critical Micelle Concentration (CMC) | 0.48 mM | - | [11] |
| 4.8 x 10⁻⁴ M | - | [16] | |
| 24 - 38 mg/mL | 37 °C | [17][18] | |
| Cloud Point | >100 °C | - | [11][14] |
| pH | 5.0 - 7.5 | 2.5% or 10% aqueous solution at 25°C | [12] |
Experimental Protocols and Characterization
Accurate characterization of Poloxamer 188 is critical for ensuring consistent performance in research and manufacturing.[10] Below are detailed methodologies for assessing key physicochemical properties.
Determination of Molecular Weight
The molecular weight and its distribution are critical parameters influencing the performance of Poloxamer 188.[5]
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Methodology: Size-Exclusion Chromatography (SEC)
-
System Preparation : Utilize an SEC system with a refractive index (RI) detector.[19] The columns (e.g., Polymer Laboratory Mixed Gel) should be suitable for separating polymers in the range of 4,000 to 13,000 Da.[17]
-
Mobile Phase : A suitable organic solvent, such as dimethylformamide (DMF), is used.[17]
-
Sample Preparation : Dissolve a known concentration of Poloxamer 188 (e.g., 2% w/v) in the mobile phase. Filter the solution through a 0.2 µm filter before injection.[17]
-
Calibration : Calibrate the system using a series of narrow-polydispersity poly(ethylene glycol) (PEG) and poly(ethylene oxide) (PEO) standards.[17]
-
Analysis : Inject the sample onto the column at a controlled flow rate (e.g., 1.0 mL/min) and temperature (e.g., 80 °C).[17] The RI detector will monitor the eluent.
-
Data Interpretation : The molecular weight distribution (including number average, Mn, and weight average, Mw) is calculated by comparing the retention time of the Poloxamer 188 peak to the calibration curve.[5][10]
-
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which Poloxamer 188 unimers begin to self-assemble into micelles. This is a crucial parameter for applications involving solubilization.[4]
-
Methodology: Dye Solubilization Method (using Sudan IV)
-
Stock Solutions : Prepare a stock solution of Poloxamer 188 in deionized water. Prepare a stock of a water-insoluble dye, such as Sudan IV (2.5 mg/mL).[17]
-
Sample Series : Create a series of vials with increasing concentrations of Poloxamer 188. Add a fixed amount of the Sudan IV stock solution to each vial.[17]
-
Equilibration : Sonicate the samples for 2 minutes and incubate them overnight in a shaking water bath at a controlled temperature (e.g., 37 °C) to ensure equilibrium is reached.[17]
-
Separation : Filter each solution through a surfactant-free cellulose (B213188) acetate (B1210297) filter (0.45 µm) to remove any undissolved dye.[17]
-
Measurement : Measure the absorbance of the filtrate spectrophotometrically at the dye's maximum absorbance wavelength (λ_max = 515 nm for Sudan IV).[17]
-
Data Analysis : Plot the absorbance versus the logarithm of the Poloxamer 188 concentration. The CMC is identified as the concentration at which a sharp increase in absorbance occurs, indicating the encapsulation of the dye within the newly formed micelles.
-
Surface Tension Measurement
Surface tension analysis helps quantify the surfactant activity of Poloxamer 188, which is vital for its role in stabilizing proteins at interfaces.[5]
-
Methodology: Force Tensiometry (Du Noüy Ring or Wilhelmy Plate Method)
-
Instrumentation : Use a force tensiometer equipped with a platinum Du Noüy ring or Wilhelmy plate.
-
Sample Preparation : Prepare a series of Poloxamer 188 solutions of varying concentrations in a high-purity solvent (e.g., deionized water).
-
Measurement :
-
For the Du Noüy ring method, the ring is placed at the interface of the solution. The force required to pull the ring through the interface is measured and is proportional to the surface tension.
-
For the Wilhelmy plate method, a plate is suspended perpendicular to the interface. The force exerted on the plate by the liquid is measured.
-
-
Analysis : As the concentration of Poloxamer 188 increases, its molecules adsorb to the air-water interface, reducing the surface tension.[5] A plot of surface tension versus concentration will show a decrease until the CMC is reached, after which the surface tension remains relatively constant. The effectiveness of different Poloxamer 188 grades can be compared by their ability to lower surface tension.[5]
-
Visualizing Mechanisms and Workflows
Mechanism of Poloxamer 188 in Cell Membrane Repair
Poloxamer 188 is known for its ability to repair damaged cell membranes, a mechanism that does not involve traditional receptor-based signaling.[1][20] It is believed to act by directly inserting into the damaged, more fluidic regions of the lipid bilayer, thereby "plugging" defects and restoring membrane integrity.[20][21] This prevents uncontrolled ion flux and the loss of intracellular contents, allowing the cell's natural repair mechanisms to take over.[1]
Caption: Logical flow of Poloxamer 188's role in repairing damaged cell membranes.
Experimental Workflow for Physicochemical Characterization
A systematic approach is required to fully characterize a batch of Poloxamer 188 for research or quality control purposes. The workflow below outlines the key analytical techniques employed.
Caption: A typical experimental workflow for characterizing Poloxamer 188.
Applications in Research
-
Cell Culture: Poloxamer 188 is widely used as a shear-protectant in suspension cell cultures, particularly in large-scale bioreactors.[8][10][22] It reduces cell damage caused by agitation and gas sparging.[8][10] Different grades are optimized for this purpose, with lower hydrophobicity and molecular weight variants often providing better shear protection.[5][7]
-
Protein Formulation: Its surfactant properties make it an excellent stabilizer for protein-based therapeutics, preventing aggregation and adsorption to surfaces.[5][7] Grades with higher hydrophobicity tend to offer better protein stabilization due to greater surface activity.[5][7]
-
Drug Delivery: As an excipient, Poloxamer 188 is used to solubilize poorly water-soluble drugs, enhancing their bioavailability.[4][9][23] It can form micelles that encapsulate hydrophobic drug molecules, and it is also used as an emulsifying agent in intravenous fat emulsions and as a stabilizer in gels, ointments, and syrups.[3]
-
Membrane Sealing: In a therapeutic context, Poloxamer 188 is researched for its ability to restore cell membrane integrity after various injuries, including those from ischemia-reperfusion, electroporation, and mechanical trauma.[1][20]
References
- 1. Poloxamer 188 (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Poloxamer 188 - CD Formulation [formulationbio.com]
- 4. nbinno.com [nbinno.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Poloxamer 188 (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing Poloxamer 188 [bioprocessonline.com]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. Solid dispersion with Poloxamer-188: Significance and symbolism [wisdomlib.org]
- 10. cellculturedish.com [cellculturedish.com]
- 11. Poloxamer 188 9003-11-6 [sigmaaldrich.com]
- 12. himedialabs.com [himedialabs.com]
- 13. Poloxamer 188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. Poloxamer 188, 100 g, CAS No. 9003-11-6 | Detergents | Biochemistry | Life Science | Carl ROTH - Germany [carlroth.com]
- 16. Development and Characterization of Lyophilized Diazepam-Loaded Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative Analysis of Poloxamer 188 in Biotherapeutic Process Streams Using Liquid Chromatography–Triple-Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Poloxamer 188 (P188) as a Membrane Resealing Reagent in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. "Therapeutic Strategies to Restore Vascular Function in Brain Injury an" by Anne M. Alsup [mavmatrix.uta.edu]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. etflin.com [etflin.com]
